2-Fluoro-6-methoxybenzonitrile

Catalog No.
S752424
CAS No.
94088-46-7
M.F
C8H6FNO
M. Wt
151.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-methoxybenzonitrile

CAS Number

94088-46-7

Product Name

2-Fluoro-6-methoxybenzonitrile

IUPAC Name

2-fluoro-6-methoxybenzonitrile

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

InChI

InChI=1S/C8H6FNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3

InChI Key

YPMSIWYNTPSPMV-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)F)C#N

Canonical SMILES

COC1=C(C(=CC=C1)F)C#N

Organic Building Block

2-Fluoro-6-methoxybenzonitrile (FMBN) is a valuable compound in organic synthesis due to its unique structure. It possesses both a fluorine atom and a methoxy group attached to a benzene ring, making it a bifunctional molecule. The fluorine atom introduces a slight negative charge, while the methoxy group introduces a slight positive charge, creating a beneficial polarity profile for various chemical reactions []. This specific combination of functional groups allows FMBN to act as a versatile building block in the construction of more complex molecules with desirable properties.

Synthetic Applications

FMBN finds application in the synthesis of a range of organic compounds, including:

  • Heterocycles: FMBN can be incorporated into the structure of heterocycles, which are ring-shaped molecules containing atoms other than carbon in the ring. The presence of FMBN can influence the electronic and biological properties of the resulting heterocycles.
  • Pharmaceutical Compounds: Due to its potential for influencing biological activity, FMBN can be a valuable building block in the design and synthesis of novel pharmaceutical compounds [].
  • Functional Materials: Researchers are exploring the use of FMBN in the development of functional materials with specific properties, such as liquid crystals or organic light-emitting diodes (OLEDs) [].

Research on Properties

Beyond its use in synthesis, FMBN itself is a subject of scientific research to understand its fundamental properties. Studies have been conducted on:

  • Vibrational Spectra: Computational methods have been used to analyze the vibrational spectra of FMBN, which provides insights into its molecular structure and bonding [].
  • Electrostatic Potential Surface: Understanding the electrostatic potential surface of FMBN helps predict its reactivity and interactions with other molecules [].

2-Fluoro-6-methoxybenzonitrile (FMBN) is a fluorinated organic building block commonly used in organic synthesis []. It belongs to the class of compounds known as fluorinated heterocycles and halogenated heterocycles []. Research on FMBN focuses on its properties and applications in the creation of more complex molecules.


Molecular Structure Analysis

FMBN's chemical formula is C₈H₆FNO. Its structure consists of a benzene ring with a fluorine atom attached at the second position (ortho position) and a methoxy group (OCH₃) attached at the sixth position (para position) relative to the nitrile group (CN) []. The presence of the fluorine atom disrupts the electron distribution in the ring, making it slightly electron-deficient []. This property can influence how FMBN reacts with other molecules.


Chemical Reactions Analysis

FMBN can further react in various ways depending on the reaction conditions. As an aromatic compound, it can undergo electrophilic aromatic substitution reactions, where an electrophilic group replaces a hydrogen atom on the ring. The presence of the electron-withdrawing fluorine group might direct the incoming group to the meta position (opposite the fluorine).


Physical And Chemical Properties Analysis

  • Melting Point: 103-105 °C (literature) [].
  • Appearance: Solid [].
  • Solubility: Solubility data is not readily available. However, due to the presence of both polar (nitrile and methoxy groups) and non-polar (fluorine and aromatic ring) functionalities, FMBN might exhibit some degree of solubility in both polar and non-polar solvents.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

94088-46-7

Wikipedia

2-Fluoro-6-methoxybenzonitrile

Dates

Modify: 2023-08-15

Explore Compound Types